Cas no 4299-03-0 (N-α-benzoyl-L-argininamide Hydrochloride)

N-α-benzoyl-L-argininamide Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride
- Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate
- Benzamide,N-[1-(aminocarbonyl)-4-[(aminoiminomethyl)amino]butyl]-, monohydrochloride,(S)- (9CI)
- Bz-Arg-NH?·HCl
- Bz-Arg-NH₂ · HCl
- Bz-Arg-NH2 HCl
- Bz-Arg-NH2 HCl H2O
- Bz-L-Arg-NH2*HCl
- N-Alpha-benzoyl-l-argininamide HCl
- N-α-BENZOYL-L-ARGININAMIDE HYDROCHLORIDE
- N-ALPHA-BENZOYL-L-ARGININAMIDE HYDROCHLORIDE
- Nα-Benzoyl-L-argininamide Hydrochloride Monohydrate
- NSC 343719
- alpha-N-Benzoyl-L-argininamide hydrochloride
- Bz-Arg-NH HCl
- Benzoyl-arginine amide monohydrochloride monihydrate
- N-Benzoyl-L-arginine amide hydrochloride
- Bzo-Arg-NH2 yenHCl yennH2O
- benzoyl-l-arginine amide hydrochloride
- AK116898
- AX8143168
- B0102
- ST24036347
- Nalpha-Benzoyl-L-argininamideHydrochlorideMonohydrat
- MFCD00035003
- AS-72219
- PD165952
- B-0760
- D95372
- (2S)-5-CARBAMIMIDAMIDO-2-(PHENYLFORMAMIDO)PENTANAMIDE HYDROCHLORIDE
- AKOS015905249
- (s)-n-(1-amino-5-guanidino-1-oxopentan-2-yl)benzamide hcl
- CS-0186194
- HY-W128037
- 4299-03-0
- N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrochloride
- PYZACNCNNFUUDO-PPHPATTJSA-N
- N-α-benzoyl-L-argininamide Hydrochloride
-
- MDL: MFCD00035003
- Inchi: 1S/C13H19N5O2.ClH/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H/t10-;/m0./s1
- InChI Key: PYZACNCNNFUUDO-PPHPATTJSA-N
- SMILES: Cl[H].O=C([C@]([H])(C([H])([H])C([H])([H])C([H])([H])/N=C(\N([H])[H])/N([H])[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)N([H])[H]
Computed Properties
- Exact Mass: 313.13100
- Monoisotopic Mass: 313.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 360
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 137
- Surface Charge: 0
- Tautomer Count: 8
Experimental Properties
- Color/Form: Uncertain
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 6.5 ° (C=4, H2O)
- PSA: 134.09000
- LogP: 2.61770
- Solubility: Uncertain
N-α-benzoyl-L-argininamide Hydrochloride Security Information
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- Storage Condition:Store in cold storage.
- Hazard Level:8
- Safety Term:8
- Packing Group:II
- Packing Group:II
- Risk Phrases:R34
N-α-benzoyl-L-argininamide Hydrochloride Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N-α-benzoyl-L-argininamide Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB137248-5 g |
N-alpha-Benzoyl-L-argininamide hydrochloride, 99%; . |
4299-03-0 | 99% | 5g |
€141.60 | 2023-05-09 | |
Key Organics Ltd | AS-72219-5G |
(2S)-5-carbamimidamido-2-(phenylformamido)pentanamide hydrochloride |
4299-03-0 | >97% | 5g |
£225.00 | 2025-02-08 | |
abcr | AB137248-100 g |
N-alpha-Benzoyl-L-argininamide hydrochloride, 99%; . |
4299-03-0 | 99% | 100 g |
€487.50 | 2023-07-20 | |
Alichem | A019143746-25g |
(S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride |
4299-03-0 | 95% | 25g |
$165.62 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N869886-200mg |
Nalpha-Benzoyl-L-argininamide Hydrochloride Monohydrate |
4299-03-0 | 98% | 200mg |
¥73.80 | 2022-09-01 | |
Key Organics Ltd | AS-72219-1G |
(2S)-5-carbamimidamido-2-(phenylformamido)pentanamide hydrochloride |
4299-03-0 | >97% | 1g |
£93.00 | 2025-02-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-301278A-25 g |
N-alpha-Benzoyl-L-argininamide hydrochloride, |
4299-03-0 | ≥99% | 25g |
¥2,031.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-301278-5 g |
N-alpha-Benzoyl-L-argininamide hydrochloride, |
4299-03-0 | ≥99% | 5g |
¥699.00 | 2023-07-10 | |
Biosynth | SRA-3002-1 g |
Bz-Arg-NH2 ? HCl ? H20 |
4299-03-0 | 1g |
$40.70 | 2023-01-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B0102-25g |
N-α-benzoyl-L-argininamide Hydrochloride |
4299-03-0 | 98.0%(T) | 25g |
¥2890.0 | 2022-05-30 |
N-α-benzoyl-L-argininamide Hydrochloride Related Literature
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on N-α-benzoyl-L-argininamide Hydrochloride
Comprehensive Guide to N-α-Benzoyl-L-argininamide Hydrochloride (CAS No. 4299-03-0): Properties, Applications, and Research Insights
N-α-Benzoyl-L-argininamide Hydrochloride (CAS No. 4299-03-0) is a specialized peptide derivative widely recognized in biochemical and pharmaceutical research. This compound, often abbreviated as BAA-HCl, is a hydrochloride salt form of N-α-benzoyl-L-argininamide, featuring a benzoyl group attached to the alpha-amino nitrogen of L-argininamide. Its molecular structure combines the properties of L-arginine, a semi-essential amino acid, with the stability-enhancing benzoyl moiety, making it a valuable tool for enzymatic studies, drug development, and proteomics research.
In recent years, the demand for peptide-based compounds like N-α-benzoyl-L-argininamide Hydrochloride has surged due to their applications in enzyme substrate design and signal transduction studies. Researchers frequently explore its role as a substrate for trypsin-like proteases, given its specificity for arginine residues. This aligns with trending topics in precision medicine and targeted drug delivery, where understanding protease activity is critical. Additionally, its use in biocatalysis optimization has gained traction, particularly in AI-driven drug discovery platforms that prioritize molecular stability and reactivity.
The physicochemical properties of CAS No. 4299-03-0 contribute to its versatility. With a molecular formula of C13H20N5O2·HCl and a white crystalline appearance, it exhibits solubility in water and polar organic solvents, facilitating its integration into high-throughput screening assays. Its stability under physiological pH conditions makes it suitable for in vitro studies, a feature often highlighted in life science forums and academic publications. Users searching for "arginine derivatives for protease assays" or "benzoylated peptide applications" will find this compound highly relevant.
From an industrial perspective, N-α-benzoyl-L-argininamide Hydrochloride is synthesized under stringent Good Manufacturing Practices (GMP) to ensure consistency for research use. Its purity (>98% by HPLC) is critical for reproducibility in studies investigating enzyme kinetics or protein-protein interactions. This aligns with the growing emphasis on reproducible research in biotech, a hot topic in scientific integrity discussions. Furthermore, its role in peptide mimetics development resonates with searches like "non-natural amino acid analogs" or "peptide-based therapeutic leads."
Emerging trends also highlight the compound’s utility in neuroscience research, particularly in studies exploring nitric oxide synthase (NOS) pathways, where L-arginine derivatives play a pivotal role. The benzoyl modification enhances membrane permeability, a property leveraged in blood-brain barrier penetration studies—a frequent query in neuropharmacology circles. This positions CAS No. 4299-03-0 as a bridge between traditional peptide chemistry and cutting-edge central nervous system (CNS) drug design.
To address common user questions: "Is N-α-benzoyl-L-argininamide Hydrochloride stable at room temperature?"—Yes, when stored desiccated at -20°C, it maintains stability for years. Another frequent query, "Can this compound be used for fluorescent labeling?," is answered by its reactive primary amine group, which allows conjugation with NHS esters or other labeling reagents. These practical insights enhance the compound’s accessibility for diverse experimental workflows.
In summary, N-α-benzoyl-L-argininamide Hydrochloride (CAS No. 4299-03-0) exemplifies the intersection of classical biochemistry and modern therapeutic innovation. Its adaptability across protease research, drug discovery, and neuroscience ensures its continued relevance in an era prioritizing molecular specificity and translational science. As searches for "custom peptide substrates" and "enzyme mechanism probes" grow, this compound remains a cornerstone reagent for advancing biochemical knowledge.
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